(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylethenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the furan and pyrazole rings separately, followed by their coupling through a series of reactions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The furan and pyrazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution reactions.
Introduction of the Phenylethenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The phenylethenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones
Reduction: Pyrazolines
Substitution: Various substituted phenylethenesulfonamides
Scientific Research Applications
(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds with similar furan rings but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Phenylethenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is unique due to its combination of furan, pyrazole, and phenylethenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,11-7-15-4-2-1-3-5-15)19-8-9-20-13-17(12-18-20)16-6-10-23-14-16/h1-7,10-14,19H,8-9H2/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZCMDRMIPCWSD-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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